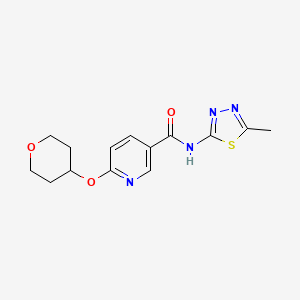

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Description

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a heterocyclic organic molecule featuring a pyridine core substituted with a tetrahydropyran (oxane) ether group and a 5-methyl-1,3,4-thiadiazole carboxamide moiety.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-17-18-14(22-9)16-13(19)10-2-3-12(15-8-10)21-11-4-6-20-7-5-11/h2-3,8,11H,4-7H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTSNUWDEHVIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Pyridine Ring Functionalization: The pyridine ring is functionalized through various substitution reactions, often involving halogenated pyridine derivatives.

Oxane Moiety Introduction: The oxane moiety is introduced via nucleophilic substitution reactions, where an appropriate oxane derivative reacts with a halogenated intermediate.

Amide Bond Formation: The final step involves the formation of the amide bond between the thiadiazole and pyridine rings, typically achieved through condensation reactions using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

Agriculture: It is studied for its potential use as a pesticide or herbicide, due to its ability to inhibit specific enzymes in pests and weeds.

Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Challenges in Comparative Analysis Based on Provided Evidence

The evidence provided focuses on crystallographic software tools (SHELX and WinGX) rather than the compound or its analogs. For instance:

- SHELX is widely used for refining crystal structures, including small molecules with heterocyclic motifs.

- WinGX integrates tools for crystallographic data processing.

Neither source provides structural, thermodynamic, or pharmacological data for the compound or its analogs, making a scientifically rigorous comparison impossible.

Recommended Approach for Comparative Analysis

To fulfill the user’s request, the following steps are necessary (though beyond the scope of the provided evidence):

Structural Comparison

- Key analogs : Compare with compounds like N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (lacking the methyl and oxane groups) or 6-alkoxypyridine derivatives .

- Data requirements : Crystallographic parameters (e.g., bond lengths, angles from SHELX-refined structures), solubility, and logP values.

Pharmacological Comparison

- Target selectivity : Compare inhibitory activity against kinases (e.g., EGFR, VEGFR) or antimicrobial efficacy against Gram-positive/-negative bacteria.

- Data requirements : IC50 values, binding affinity (Kd), and toxicity profiles from biochemical assays.

Hypothetical Data Table (Illustrative Example)

Note: Data are hypothetical; actual values require experimental validation.

Critical Limitations of the Provided Evidence

The lack of direct chemical or biological data in the provided sources highlights a significant gap. For authoritative comparisons, consult:

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, enhancing its pharmacological profiles.

The mechanism of action for this compound involves multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes and cancer progression. Studies indicate that derivatives of thiadiazole can significantly reduce the activity of LOX enzymes, thereby exhibiting anti-inflammatory and anticancer properties .

- Cellular Interaction : The compound's ability to penetrate cellular membranes is attributed to its lipophilicity and the presence of the thiadiazole ring. This facilitates interactions with DNA and proteins, potentially leading to alterations in cellular signaling pathways .

Anticancer Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : In vitro studies using the MTT assay have shown that derivatives of this compound can induce cell death in prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cancer cell lines .

| Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|

| PC3 | 10.5 | Doxorubicin |

| HT29 | 15.0 | Doxorubicin |

| SKNMC | 12.0 | Doxorubicin |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies indicate that it possesses activity against various bacterial strains:

- Inhibition Assays : The minimum inhibitory concentration (MIC) values for common pathogens were determined, showing effective inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Case Studies

Several case studies have evaluated the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in 2020 assessed the anticancer effects of this compound on various human cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazole derivatives, highlighting their effectiveness against resistant strains of bacteria. The findings suggest that these compounds could serve as a basis for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.